![molecular formula C9H11NO5 B1596310 1,2,3-Trimethoxy-5-nitrobenzene CAS No. 6307-90-0](/img/structure/B1596310.png)
1,2,3-Trimethoxy-5-nitrobenzene
Overview
Description
1,2,3-Trimethoxy-5-nitrobenzene is a chemical compound with the molecular formula C9H11NO5 . It is used for research and development purposes .
Synthesis Analysis
The synthesis process of 1,2,3-Trimethoxybenzene includes throwing pyrogallol, water, and tetrabutyl ammonium bromide into a reactor, dropping dimethyl sulfate and industrial liquid alkali, lowering the temperature to 20°C for crystallization, and centrifugally dewatering after finishing crystallization to obtain the coarse product .Molecular Structure Analysis
The molecular structure of 1,2,3-Trimethoxy-5-nitrobenzene consists of a benzene ring substituted with three methoxy groups and one nitro group .Chemical Reactions Analysis
The reaction of 1,2,3-Trimethoxy-5-nitrobenzene with mixtures of nitrous and nitric acids occurs under conditions in which reactions with either acid alone are negligibly slow . The reaction in sulfuric acid of 1,2,3-Trimethoxy-5-nitrobenzene with mixtures of nitrous and nitric acids has the limiting kinetic form zeroth-order in nitric acid .Physical And Chemical Properties Analysis
1,2,3-Trimethoxy-5-nitrobenzene has a molecular weight of 213.19 . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Environmental Science
This compound can be studied for its environmental fate and behavior. Understanding its degradation pathways and persistence in the environment is crucial for assessing its potential impact and for the development of strategies to mitigate any negative effects.
Each of these applications leverages the unique chemical properties of 1,2,3-Trimethoxy-5-nitrobenzene, demonstrating its versatility and importance across various fields of scientific research. While the search results provided a general overview, the specific applications mentioned above are extrapolated based on the chemical structure and common practices in related fields .
Mechanism of Action
Mode of Action
The mode of action of 1,2,3-Trimethoxy-5-nitrobenzene involves a reaction with nitric acid, catalyzed by NO+. This reaction occurs under conditions where reactions with either acid alone are negligibly slow . The reaction follows an electron-transfer mechanism consistent with NO+ catalysis .
Action Environment
The action of 1,2,3-Trimethoxy-5-nitrobenzene can be influenced by various environmental factors. For instance, the presence of nitric acid and NO+ significantly enhances its reactivity . Additionally, the compound should be stored in a cool, dry, well-ventilated place, away from fire and high temperatures .
Safety and Hazards
properties
IUPAC Name |
1,2,3-trimethoxy-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMMBPRQGKMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285951 | |
Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethoxy-5-nitrobenzene | |
CAS RN |
6307-90-0 | |
Record name | NSC43302 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2,3-trimethoxy-5-nitro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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